Cas no 1567930-89-5 ((1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol)

(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol
- (1S)-2-azido-1-(5-methylthiophen-2-yl)ethanol
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- MDL: MFCD25985082
- インチ: 1S/C7H9N3OS/c1-5-2-3-7(12-5)6(11)4-9-10-8/h2-3,6,11H,4H2,1H3/t6-/m0/s1
- InChIKey: YJQDCEAKQLPKCS-LURJTMIESA-N
- SMILES: S1C(C)=CC=C1[C@H](CN=[N+]=[N-])O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 193
- XLogP3: 2.1
- トポロジー分子極性表面積: 62.8
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-282679-0.25g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 0.25g |
$774.0 | 2023-09-09 | ||
Enamine | EN300-282679-2.5g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 2.5g |
$1650.0 | 2023-09-09 | ||
Enamine | EN300-282679-1g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-282679-5g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 5g |
$2443.0 | 2023-09-09 | ||
Enamine | EN300-282679-10g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-282679-10.0g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 10g |
$4236.0 | 2023-06-06 | ||
Enamine | EN300-282679-0.5g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 0.5g |
$809.0 | 2023-09-09 | ||
Enamine | EN300-282679-5.0g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 5g |
$2858.0 | 2023-06-06 | ||
Enamine | EN300-282679-0.05g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 0.05g |
$707.0 | 2023-09-09 | ||
Enamine | EN300-282679-0.1g |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol |
1567930-89-5 | 0.1g |
$741.0 | 2023-09-09 |
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-ol 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
(1S)-2-azido-1-(5-methylthiophen-2-yl)ethan-1-olに関する追加情報
Compound CAS No. 1567930-89-5: (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol
The compound with CAS No. 1567930-89-5, known as (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines an azide group (-N3) with a thiophene ring substituted at the 5-methyl position. The stereochemistry at the chiral center (S configuration) adds another layer of complexity and functionality to this molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as asymmetric catalysis and click chemistry. The presence of the azide group makes this compound particularly valuable in applications involving bioconjugation, drug delivery systems, and click reactions. For instance, the azide group can undergo [3+2] cycloaddition reactions with alkyne derivatives to form stable triazole linkages, a process that has been extensively explored in medicinal chemistry for creating bioactive molecules.
The thiophene ring in this compound contributes to its aromaticity and stability, while the methyl substitution at the 5-position enhances its lipophilicity. This combination makes the compound suitable for use in pharmaceutical research, where modulating lipophilicity is crucial for optimizing drug-like properties such as absorption and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit promising activity in inhibiting specific enzyme targets, highlighting its potential as a lead compound in drug discovery.
In terms of synthesis, the preparation of (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol involves a multi-step process that includes the formation of the thiophene ring, subsequent alkylation or substitution reactions to introduce the methyl group, and finally the introduction of the azide group via nucleophilic substitution or other azide-forming reactions. The stereochemistry at the chiral center is typically controlled using chiral auxiliaries or asymmetric induction techniques, ensuring high enantiomeric excess in the final product.
From a pharmacological perspective, this compound has shown interesting properties in vitro studies. For example, it has demonstrated moderate inhibitory activity against certain kinases involved in cellular signaling pathways. These findings suggest that further optimization could lead to more potent inhibitors with potential therapeutic applications. Additionally, its ability to participate in click chemistry reactions makes it a versatile building block for constructing larger molecular frameworks with complex architectures.
Looking ahead, researchers are exploring ways to enhance the bioavailability and pharmacokinetic profiles of this compound through structural modifications. Techniques such as prodrug design and targeted delivery systems are being investigated to maximize its therapeutic potential while minimizing off-target effects. Furthermore, computational modeling approaches are being employed to predict its binding affinities to various protein targets, providing valuable insights into its mechanism of action.
In conclusion, (1S)-2-Azido-1-(5-Methylthiophen-2-yl)ethan-1-ol represents a fascinating example of how modern synthetic chemistry can yield complex molecules with diverse functional groups and promising biological activities. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science and medicine.
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